molecular formula C23H19BrN2O5 B5916333 ethyl 4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate

ethyl 4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate

Cat. No. B5916333
M. Wt: 483.3 g/mol
InChI Key: XAEKXAQNJPQNRJ-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acids. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are a group of enzymes that degrade the extracellular matrix (ECM) in various physiological and pathological processes. BB-94 has been widely used in scientific research as a tool to investigate the role of MMPs in cancer, inflammation, and tissue remodeling.

Mechanism of Action

Ethyl 4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate inhibits the activity of MMPs by binding to the active site of the enzyme. MMPs are zinc-dependent endopeptidases that cleave various components of the ECM, such as collagen, elastin, and proteoglycans. ethyl 4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate binds to the zinc ion in the active site of MMPs, thereby preventing the enzyme from cleaving its substrates.
Biochemical and Physiological Effects:
ethyl 4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate has been shown to have various biochemical and physiological effects. In cancer research, ethyl 4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate has been used to investigate the role of MMPs in tumor invasion and metastasis. In inflammation research, ethyl 4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate has been used to study the role of MMPs in the recruitment of immune cells to the site of inflammation. In cardiovascular research, ethyl 4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate has been used to investigate the role of MMPs in atherosclerosis and restenosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate in scientific research is its potency and specificity towards MMPs. ethyl 4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate has been shown to inhibit the activity of various MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-9, and MMP-13. However, one of the limitations of using ethyl 4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate is its non-specificity towards other zinc-dependent enzymes, such as ADAMs and ADAMTSs.

Future Directions

There are several future directions for the use of ethyl 4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate in scientific research. One potential direction is the development of more specific MMP inhibitors that target individual MMPs. Another direction is the investigation of the role of MMPs in tissue regeneration and repair, as well as in aging and age-related diseases. Additionally, the use of ethyl 4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate in combination with other drugs or therapies may provide new insights into the treatment of various diseases, such as cancer and cardiovascular diseases.

Synthesis Methods

Ethyl 4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate can be synthesized by the reaction of 4-bromobenzoyl chloride with 2-amino-3-(2-furyl)acrylic acid, followed by the reaction of the resulting intermediate with ethyl 4-aminobenzoate and hydroxylamine hydrochloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

Ethyl 4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate has been extensively used in scientific research to study the role of MMPs in various biological processes. MMPs are involved in many physiological processes, such as tissue remodeling, wound healing, and angiogenesis, as well as pathological conditions, such as cancer, inflammation, and cardiovascular diseases. ethyl 4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate has been shown to inhibit the activity of MMPs, thereby reducing the degradation of the ECM and affecting these processes.

properties

IUPAC Name

ethyl 4-[[(E)-2-[(4-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O5/c1-2-30-23(29)16-7-11-18(12-8-16)25-22(28)20(14-19-4-3-13-31-19)26-21(27)15-5-9-17(24)10-6-15/h3-14H,2H2,1H3,(H,25,28)(H,26,27)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEKXAQNJPQNRJ-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[[(E)-2-[(4-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.